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molecular formula C14H13NO2 B2951894 2-Anilinobenzoic acid methyl ester CAS No. 35708-19-1

2-Anilinobenzoic acid methyl ester

Cat. No. B2951894
M. Wt: 227.263
InChI Key: ODDHBYXHXZCAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235730B1

Procedure details

A mixture of methyl 2-aminobenzoate (7 g), iodobenzene (3.9 ml), potassium carbonate (6.4 g), and copper powder (0.46 g) was heated at 180° C. for 17 hours. The reaction solution was allowed to cool to room temperature, and ethyl acetate was added thereto. The resulting mixture was stirred and filtered with celite. The filtrate was washed with ethyl acetate and concentrated under reduced pressure. The thus-obtained residue was purified by silica gel column chromatography (developing solvent, ethyl acetate: hexane=1:30) to obtain methyl 2-phenylaminobenzoate (7.13 g; yield, 90%) as a pale yellow solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.46 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].I[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>[Cu].C(OCC)(=O)C>[C:13]1([NH:1][C:2]2[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=2[C:4]([O:6][CH3:7])=[O:5])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1
Name
Quantity
3.9 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
6.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
0.46 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered with celite
WASH
Type
WASH
Details
The filtrate was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The thus-obtained residue was purified by silica gel column chromatography (developing solvent, ethyl acetate: hexane=1:30)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.13 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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